Telbivudine

Übersicht

Beschreibung

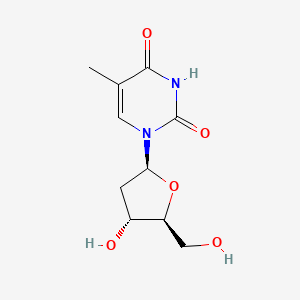

Telbivudine is an antiviral drug used primarily in the treatment of chronic hepatitis B virus infections. It is a synthetic thymidine nucleoside analogue, specifically the β-L enantiomer of thymidine. This compound is marketed under the trade names Sebivo in the European Union and Tyzeka in the United States . It works by inhibiting the replication of the hepatitis B virus, thereby reducing the viral load in patients.

Vorbereitungsmethoden

Telbivudine can be synthesized through several methods. One common method involves starting with 5-methyl-L-uridine and proceeding through four main steps: dewatering, acylation-halogenation, catalytic hydrogenating dehalogenation, and final desugaring protecting group addition . Another method involves the reaction of L-xylose with acetone and sulfuric acid to form an acetonide, followed by a series of acylation, hydrolysis, and condensation reactions to yield the final product . These methods are designed to be efficient and suitable for large-scale industrial production.

Analyse Chemischer Reaktionen

Telbivudin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter die Phosphorylierung, die für seine antivirale Aktivität entscheidend ist. Die Verbindung wird durch zelluläre Kinasen phosphoryliert, um Telbivudin 5’-Triphosphat, den aktiven Metaboliten, zu bilden . Dieser Metabolit hemmt die Hepatitis-B-Virus-DNA-Polymerase, indem er mit dem natürlichen Substrat, Thymidin 5’-Triphosphat, um die Einlagerung in die DNA-Synthese konkurriert, was zu einer Kettenabbruchreaktion führt . Häufig verwendete Reagenzien in diesen Reaktionen sind Trimethylsilyltriflat, Hexamethyldisilazan und verschiedene Acylierungsmittel . Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist Telbivudin 5’-Triphosphat, das für seine antiviralen Wirkungen verantwortlich ist.

Wissenschaftliche Forschungsanwendungen

Treatment of Chronic Hepatitis B

Efficacy in Clinical Trials

Telbivudine has demonstrated significant antiviral activity against hepatitis B virus (HBV). In a multicenter, international phase III trial known as GLOBE, this compound was compared with lamivudine in patients with chronic hepatitis B. The study involved over 1,369 participants and assessed the primary endpoint of therapeutic response, defined as suppression of serum HBV DNA to below 5 log copies/mL. Results indicated that this compound was superior to lamivudine, showing a greater reduction in HBV DNA levels and fewer instances of viral resistance over two years .

Table 1: Efficacy Outcomes in GLOBE Trial

| Parameter | This compound (600 mg) | Lamivudine (100 mg) |

|---|---|---|

| HBV DNA suppression < 5 log | 67% | 52% |

| Mean reduction in HBV DNA (log) | 3.75 | 2.45 |

| Resistance development | 2%-3% | 7%-8% |

Long-term Safety and Tolerability

The long-term safety profile of this compound has been evaluated in various studies. Adverse effects are generally mild and transient, with muscle-related issues such as elevated creatine kinase levels being the most common . A study reported that myopathy occurred in a small percentage of patients but resolved upon discontinuation of the drug .

Potential Repurposing for Other Conditions

Recent studies have explored the repurposing of this compound for treating other diseases, notably amyotrophic lateral sclerosis (ALS). Research from the University of Alberta indicates that this compound may target misfolded SOD1 proteins implicated in ALS pathology. The drug has shown promise in improving motor neuron health and reducing toxicity associated with SOD1 misfolding in animal models .

Table 2: this compound's Effects on SOD1 Toxicity

| Study Aspect | Findings |

|---|---|

| Model Used | In vivo motor neuron model |

| Effect on Motor Neurons | Improved health |

| Toxicity Reduction | Significant reduction observed |

Case Studies

Case Study: this compound-Induced Myopathy

A notable case involved a patient who developed progressive muscle weakness after nine months of this compound therapy for chronic hepatitis B. Despite significant viral load reduction, the patient experienced elevated creatine kinase levels, leading to a diagnosis of this compound-induced myopathy. Upon switching to entecavir, symptoms improved markedly .

Case Study: Long-term Effects on Neurological Development

Another study observed children born to mothers treated with this compound during pregnancy. Preliminary findings suggest potential long-term neurological effects, warranting further investigation into prenatal exposure implications .

Wirkmechanismus

Telbivudine exerts its antiviral effects by inhibiting the replication of the hepatitis B virus. Once administered, it is phosphorylated by cellular kinases to form this compound 5’-triphosphate . This active metabolite competes with the natural substrate, thymidine 5’-triphosphate, for incorporation into the viral DNA by the hepatitis B virus DNA polymerase. The incorporation of this compound 5’-triphosphate leads to chain termination, thereby inhibiting viral DNA synthesis and replication . This mechanism effectively reduces the viral load in patients and helps manage chronic hepatitis B infections.

Vergleich Mit ähnlichen Verbindungen

Telbivudin wird oft mit anderen antiviralen Medikamenten verglichen, die zur Behandlung chronischer Hepatitis B eingesetzt werden, wie z. B. Lamivudin, Adefovir und Entecavir. Klinische Studien haben gezeigt, dass Telbivudin effektiver ist als Lamivudin und Adefovir bei der Reduzierung der Viruslast und weniger wahrscheinlich ist, dass es Resistenzen hervorruft . Entecavir, ein weiteres antivirales Medikament, ist ebenfalls hochwirksam, hat jedoch ein anderes Resistenzprofil und kann in bestimmten klinischen Szenarien bevorzugt werden . Die Einzigartigkeit von Telbivudin liegt in seiner spezifischen Aktivität gegen das Hepatitis-B-Virus und seinem günstigen Resistenzprofil im Vergleich zu anderen Nukleosid-Analoga.

Biologische Aktivität

Telbivudine is a synthetic thymidine nucleoside analog primarily used in the treatment of chronic hepatitis B virus (HBV) infection. Its biological activity is characterized by its mechanism of action, efficacy in clinical trials, safety profile, and potential adverse effects. This article explores these aspects in detail, supported by data tables and case studies.

This compound is phosphorylated intracellularly to its active form, this compound 5'-triphosphate, which competes with the natural substrate thymidine 5'-triphosphate. This active metabolite inhibits HBV DNA polymerase, leading to chain termination during viral DNA synthesis. The inhibition occurs mainly during the synthesis of the second strand of DNA, which is crucial for HBV replication .

Efficacy in Clinical Trials

This compound has demonstrated superior antiviral activity compared to lamivudine in several clinical studies. The following table summarizes key findings from pivotal trials:

Safety Profile and Adverse Effects

This compound is generally well tolerated; however, some patients have reported adverse effects. The GLOBE trial indicated that 12.9% of patients experienced grade 3 or 4 elevations in creatine kinase (CK) levels, with myopathy occurring rarely . The most common treatment-related adverse effects included:

- Elevated CK levels (7.5%)

- Headache (3.6%)

- Fatigue (2.9%)

- Nausea (2.9%)

- Diarrhea (2.2%)

- Nasopharyngitis (1.9%)

Case Studies

Two notable cases of this compound-induced myopathy were reported in siblings undergoing treatment for chronic hepatitis B:

- Case 1 : A 28-year-old male experienced progressive weakness and difficulty climbing stairs after starting this compound therapy at a dose of 600 mg/day for nine months. Despite significant reductions in HBV DNA levels, he developed muscle weakness without sensory abnormalities.

- Case 2 : A 25-year-old male switched from lamivudine to this compound combined with adefovir. After two years, he reported generalized weakness and exercise difficulties despite achieving undetectable HBV DNA levels .

Pharmacokinetics

This compound exhibits dose-proportional pharmacokinetics within the studied range, with a peak plasma concentration occurring approximately one hour post-administration. The drug's half-life averages around 1 hour, facilitating once-daily dosing .

Q & A

Basic Research Questions

Q. What standardized in vitro protocols are recommended for assessing Telbivudine’s antiviral activity against HBV?

Answer:

- Cell culture models : Use HBV-infected HepG2.2.15 cells to measure viral replication via quantitative PCR for HBV DNA levels pre- and post-treatment .

- Dose-response assays : Apply this compound at concentrations ranging from 0.1–100 μM, with lamivudine as a positive control. Calculate EC₅₀ (half-maximal effective concentration) using nonlinear regression analysis .

- Cytotoxicity testing : Pair antiviral assays with MTT or CCK-8 assays to determine selectivity indices (SI = CC₅₀/EC₅₀) .

Q. How should researchers design longitudinal clinical trials to evaluate this compound’s efficacy in HBeAg-positive vs. HBeAg-negative patients?

Answer:

- Endpoint selection : Primary endpoints include HBV DNA suppression (<300 copies/mL) and HBeAg seroconversion rates at 48 weeks. Secondary endpoints: ALT normalization and drug resistance emergence .

- Stratification : Randomize patients by HBeAg status, baseline viral load, and prior treatment history. Use block randomization to ensure balanced groups .

- Statistical power : Calculate sample size using a two-proportion Z-test (α=0.05, power=80%) to detect ≥15% efficacy differences between subgroups .

Advanced Research Questions

Q. What methodologies resolve contradictions in this compound’s efficacy data across heterogeneous patient populations?

Answer:

- Meta-regression analysis : Pool data from trials with varying demographics (e.g., Asian vs. European cohorts). Adjust for covariates like age, HBV genotype (B vs. C), and baseline fibrosis scores using mixed-effects models .

- Sensitivity analysis : Exclude outliers (e.g., immunocompromised patients) to assess robustness of efficacy conclusions .

- Pharmacogenomic profiling : Correlate SNPs in HLA-DPA1 or ABCB11 genes with virologic response variability using GWAS .

Q. How can researchers model this compound’s pharmacokinetic-pharmacodynamic (PK/PD) relationship to optimize dosing regimens?

Answer:

- Compartmental modeling : Use NONMEM or Monolix to fit plasma concentration-time data (e.g., Cₘₐₓ = 3.7 μg/mL, Tₘₐₓ = 3–4 hrs post-dose) to a two-compartment model with first-order absorption .

- Monte Carlo simulations : Predict probability of target attainment (PTA) for AUC₀–₂₄/MIC ratios across 10,000 virtual patients, adjusting for renal impairment (CrCl <50 mL/min) .

Q. Data Contradiction & Validation

Q. How should conflicting reports on this compound’s resistance profile (e.g., rtM204I vs. rtL180M mutations) be addressed?

Answer:

- Deep sequencing : Perform high-throughput sequencing (Illumina MiSeq) on baseline and post-treatment samples to detect low-frequency variants (<1% prevalence) .

- Phenotypic assays : Clone mutant HBV genomes into replication-competent vectors and measure this compound’s EC₅₀ shifts in vitro .

- Cross-resistance testing : Compare susceptibility to entecavir or tenofovir in rtM204I-harboring strains .

Q. What validation strategies ensure reproducibility in this compound’s hepatocyte-specific toxicity assays?

Answer:

- Inter-laboratory calibration : Share primary hepatocyte isolates (e.g., via BioreclamationIVT) across labs, standardizing culture conditions (e.g., Matrigel overlay, 5% O₂) .

- Reference controls : Include troglitazone (known hepatotoxicant) and tenofovir (negative control) in all assays .

- Blinded analysis : Mask treatment groups during ALT/AST measurement and histopathology scoring .

Q. Methodological Best Practices

Q. What statistical approaches minimize bias in retrospective studies analyzing this compound’s long-term outcomes?

Answer:

- Propensity score matching : Balance confounding variables (e.g., age, cirrhosis status) between this compound and comparator cohorts .

- Competing risks analysis : Use Fine-Gray models to account for mortality or liver transplantation as competing events in HCC incidence studies .

Q. How should researchers handle missing data in this compound pharmacokinetic studies?

Answer:

- Multiple imputation : Apply fully conditional specification (FCS) to impute missing plasma concentrations, assuming data are missing at random (MAR) .

- Pattern-mixture models : Stratify analyses by missingness patterns (e.g., dropout due to adverse events vs. loss to follow-up) .

Q. Comparative & Combination Therapy Studies

Q. What experimental designs are optimal for comparing this compound with tenofovir in nucleoside-naïve patients?

Answer:

- Adaptive design : Pre-specify interim analyses at 24 weeks to permit dose adjustment or early termination for futility/superiority .

- Endpoint adjudication : Use blinded independent review committees (BIRCs) to confirm virologic breakthrough or HBsAg loss .

Q. How to assess this compound’s synergy with immunomodulators (e.g., PEG-IFNα) in functional cure strategies?

Answer:

Eigenschaften

IUPAC Name |

1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFYYKKMVGJFEH-CSMHCCOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@@H]2C[C@H]([C@@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30187813 | |

| Record name | Telbivudine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Telbivudine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015394 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sparingly soluble in water (>20 mg/mL), 6.68e+01 g/L | |

| Record name | Telbivudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01265 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Telbivudine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015394 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Telbivudine 5'–triphosphate inhibits HBV DNA polymerase (reverse transcriptase) by competing with the natural substrate, thymidine 5'–triphosphate. This leads to the chain termination of DNA synthesis, thereby inhibiting viral replication. Incorporation of telbivudine 5'–triphosphate into viral DNA also causes DNA chain termination, resulting in inhibition of HBV replication. Telbivudine inhibits anticompliment or second-strand DNA. | |

| Record name | Telbivudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01265 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

3424-98-4 | |

| Record name | Telbivudine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3424-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Telbivudine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003424984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telbivudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01265 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Telbivudine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-β-L-erythro-pentofuranosyl)-5-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.511 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TELBIVUDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OC4HKD3SF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Telbivudine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015394 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.